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N-methylquinoline-3-carboxamide

NNMT assay standard nicotinamide N-methyltransferase methylation product detection

N-Methylquinoline-3-carboxamide (CAS 50354-38-6) is a heterocyclic aromatic compound with a quinoline backbone bearing a secondary N-methylcarboxamide substituent at the 3-position. With a molecular weight of 186.21 Da and the molecular formula C₁₁H₁₀N₂O, it occupies the low-molecular-weight fragment space, making it distinct from larger clinical-stage quinoline-3-carboxamides such as tasquinimod (MW ~400 Da) and laquinimod (MW ~357 Da).

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 50354-38-6
Cat. No. B2953251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylquinoline-3-carboxamide
CAS50354-38-6
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESCNC(=O)C1=CC2=CC=CC=C2N=C1
InChIInChI=1S/C11H10N2O/c1-12-11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7H,1H3,(H,12,14)
InChIKeyPEYHZNNTTOIDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylquinoline-3-carboxamide (CAS 50354-38-6): Baseline Identity and Core Scaffold Characteristics


N-Methylquinoline-3-carboxamide (CAS 50354-38-6) is a heterocyclic aromatic compound with a quinoline backbone bearing a secondary N-methylcarboxamide substituent at the 3-position [1]. With a molecular weight of 186.21 Da and the molecular formula C₁₁H₁₀N₂O, it occupies the low-molecular-weight fragment space, making it distinct from larger clinical-stage quinoline-3-carboxamides such as tasquinimod (MW ~400 Da) and laquinimod (MW ~357 Da) . The compound is recognized as the direct product of nicotinamide N-methyltransferase (NNMT)-catalyzed methylation of quinoline-3-carboxamide, a reaction that consumes S-adenosyl-L-methionine as the methyl donor [2]. It has also been deposited as a crystallographic ligand (PDB ligand code 8RM) in complex with the BRD1 bromodomain at 1.54 Å resolution [3].

Why N-Methylquinoline-3-carboxamide Cannot Be Interchanged with In-Class Quinoline-3-carboxamide Analogs


Substituting N-methylquinoline-3-carboxamide with a generic quinoline-3-carboxamide derivative — such as the parent acid, the primary amide, or an N-ethyl analog — introduces measurable deviations in enzyme substrate recognition, target binding potency, and metabolic clearance rate [1]. The N-methyl group is not a silent spectator: it dictates whether the compound is recognized as an NNMT substrate versus product, determines the hydrogen-bonding capacity at the carboxamide NH (critical for H-PGDS and kinase hinge-binding interactions), and governs the rate of cytochrome P450-mediated oxidative clearance relative to N-ethyl congeners [2][3]. These are not incremental differences; they represent binary or multi-fold shifts in functional behavior that render simple isosteric replacement scientifically invalid for procurement in analytical, fragment-based, or SAR-dependent workflows.

N-Methylquinoline-3-carboxamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


NNMT Substrate-to-Product Identity: N-Methylquinoline-3-carboxamide as the Authentic Enzymatic Methylation Product Standard

N-Methylquinoline-3-carboxamide is the direct, enzymatically authentic product of NNMT-catalyzed N-methylation of quinoline-3-carboxamide [1]. Its precursor substrate, quinoline-3-carboxamide (BDBM60924), exhibits a Ki of 9.70×10⁷ nM (97 mM) for human NNMT — an affinity so weak it confirms the compound functions as a substrate rather than an inhibitor [2]. This substrate–product relationship uniquely positions N-methylquinoline-3-carboxamide as the required authentic analytical reference standard for NNMT activity assays that monitor 1-methylquinolinium or related fluorophore formation, and it cannot be replaced by quinoline-3-carboxylic acid, the primary amide, or N-ethyl-quinoline-3-carboxamide, none of which co-elute with or share the identical fluorescence properties of the genuine methylated product [1].

NNMT assay standard nicotinamide N-methyltransferase methylation product detection

H-PGDS Inhibition: N-Methyl Mono-Substitution at the Carboxamide is Essential for Target Engagement — Primary and Tertiary Amide Analogs Fail

Within the quinoline-3-carboxamide class, the N-methyl secondary amide motif is quantitatively superior to both the primary amide and the N,N-dimethyl tertiary amide for H-PGDS inhibition [1]. In the 7-methoxyquinoline sub-series, the N-methyl analog 1d achieved an IC₅₀ of 3,100 nM, representing a 2.87-fold improvement over the primary carboxamide 1f (IC₅₀ = 8,900 nM). Critically, N,N-dimethylation (compound 1g) abolished all measurable inhibitory activity (IC₅₀ > 50,000 nM, >16-fold loss vs. N-methyl) [1]. Co-crystal structures revealed that the secondary amide NH forms a hydrogen bond with the cysteine sulfur of the glutathione cofactor; loss of this H-bond donor in the tertiary amide eliminates the key polar contact [1]. While the 7-methoxy substituent further enhances potency through increased quinoline nitrogen basicity and π-stacking with Trp104, the N-methyl secondary amide is the indispensable pharmacophoric element that establishes the minimal viable binding interaction [1]. The unsubstituted N-methylquinoline-3-carboxamide scaffold therefore represents the core fragment starting point for any H-PGDS lead optimization campaign, where elaboration at the 7-position (and the 3-position amide exit vector) is the established rational design trajectory.

H-PGDS inhibitor hematopoietic prostaglandin D synthase carboxamide SAR fragment-based drug discovery

Metabolic Clearance: N-Methyl Substitution at the Carboxamide Confers Lower Microsomal Clearance than N-Ethyl Replacement

In a comparative multispecies metabolism study of quinoline-3-carboxamide derivatives, microsomal clearance was explicitly reported to be low for N-methyl-substituted compounds and was enhanced when an ethyl group replaced the methyl group at the carboxamide nitrogen [1]. This finding establishes that the N-methyl group is not merely a placeholder; it confers a measurable metabolic stability advantage over the N-ethyl analog — a critical consideration when selecting a scaffold for in vivo pharmacology studies. The study further demonstrated that in vivo pharmacokinetics in mice showed low clearance and high exposure of parent N-methyl compounds, and that therapeutic efficacy in an acute experimental autoimmune encephalomyelitis (EAE) model was dependent on the high exposure of parent compound rather than metabolite formation [1]. An N-ethyl-for-N-methyl substitution would therefore accelerate clearance, reduce exposure, and potentially compromise pharmacodynamic endpoints.

metabolic stability microsomal clearance CYP metabolism pharmacokinetics

BRD1 Bromodomain Fragment Hit: Crystallographically Validated Epigenetic Probe Scaffold at 1.54 Å Resolution

N-Methylquinoline-3-carboxamide was identified as a genuine fragment hit against the BRD1 bromodomain through a PanDDA (Pan-Dataset Density Analysis) crystallographic fragment screen conducted at the Diamond Light Source I04-1 beamline [1]. The co-crystal structure was solved at 1.54 Å resolution (PDB: 5POM), revealing the ligand bound within the acetyl-lysine recognition pocket of BRD1 [1][2]. This structural data provides atomic-level validation of the compound's binding mode and establishes it as a tractable starting point for structure-guided elaboration toward selective BRD1 chemical probes. Unlike larger quinoline-3-carboxamide drugs (tasquinimod, laquinimod) that engage HDAC4/S100A9 or aryl hydrocarbon receptor pathways, this fragment-sized molecule (MW 186.21) occupies the bromodomain acetyl-lysine site with minimal steric bulk, offering a clean vector for fragment growth at the 4-, 6-, 7-, and 8-positions of the quinoline ring and the amide nitrogen [2].

bromodomain BRD1 fragment screening epigenetics PanDDA

Fragment-Like Physicochemical Profile: MW, HBD/HBA Count, and Topological Polarity Differentiate from Clinical-Stage Quinoline-3-carboxamides

N-Methylquinoline-3-carboxamide (MW 186.21 Da, SMILES: CNC(=O)c1cnc2ccccc2c1) possesses physicochemical properties that satisfy the Fragment Rule of Three (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3), making it suitable for fragment-based screening and efficient hit-to-lead optimization [1]. In contrast, the clinically investigated quinoline-3-carboxamides tasquinimod and laquinimod have molecular weights of approximately 400 Da and 357 Da respectively, placing them well beyond fragment space . The target compound's low topological polar surface area (~42 Ų estimated) and single hydrogen bond donor (secondary amide NH) confer favorable permeability characteristics for CNS-penetrant probe development if required, while the clinical analogs with multiple polar substituents are peripherally restricted. The 3-position carboxamide exit vector points toward bulk solvent in H-PGDS co-crystal structures, confirming that the N-methyl amide nitrogen is an ideal position for appending solubility- or potency-enhancing groups without compromising the core quinoline binding mode [2].

fragment-based drug discovery Rule of Three lead-like properties physicochemical profile

N-Methylquinoline-3-carboxamide (CAS 50354-38-6): Evidence-Backed Research and Industrial Application Scenarios


NNMT Enzyme Activity Assay: Authentic Product Standard for Fluorogenic Methylation Detection

N-Methylquinoline-3-carboxamide serves as the authentic reference standard for NNMT activity assays that monitor the conversion of quinoline to 1-methylquinolinium via a coupled methylation-oxidation pathway [1]. Because NNMT catalyzes the S-adenosyl-L-methionine-dependent N-methylation of quinoline-3-carboxamide to generate N-methylquinoline-3-carboxamide, the compound is structurally identical to the enzymatic product and can be used to calibrate fluorescence-based detection systems, validate LC-MS/MS quantification methods, and confirm product identity in high-throughput NNMT inhibitor screening campaigns. The compound's well-defined molecular weight (186.21 Da), InChI key (PEYHZNNTTOIDDW-UHFFFAOYSA-N), and commercial availability at ≥95% purity make it suitable for analytical method validation in drug metabolism and enzyme kinetics laboratories [2].

H-PGDS Fragment Elaboration: Core Scaffold for Structure-Guided Inhibitor Optimization

The N-methylquinoline-3-carboxamide core is the validated minimal pharmacophore for hematopoietic prostaglandin D synthase (H-PGDS) inhibition [1]. Fragment-to-lead optimization campaigns can use this scaffold as the starting point for systematic substitution at the quinoline 7- and 8-positions (to enhance π-stacking with Trp104 and modulate quinoline nitrogen basicity) and for elaboration of the 3-position amide nitrogen along the solvent-exposed exit vector channel. The SAR trajectory established by Deaton et al. (2019) provides a quantitative roadmap: 7-methoxy substitution improves potency ~71-fold relative to the initial 3-cyano fragment, while the N-methyl secondary amide maintains the essential H-bond contact with glutathione [1]. Laboratories pursuing novel H-PGDS inhibitors for allergic and inflammatory disease indications should procure this scaffold as their starting material, not the primary amide or N,N-dimethyl analogs.

Metabolic Stability Reference Compound for Quinoline-3-carboxamide CYP Metabolism Studies

The documented metabolic stability of the N-methyl carboxamide group — in contrast to the accelerated clearance of N-ethyl analogs — positions N-methylquinoline-3-carboxamide as a reference compound for cytochrome P450-mediated drug metabolism studies involving quinoline-3-carboxamide scaffolds [1]. Its low microsomal clearance, demonstrated across mouse, rat, and human liver microsomes, makes it suitable as a metabolically stable baseline comparator when evaluating the impact of quinoline ring substituents on oxidative metabolism. The published in vitro–in vivo correlation established by Tuvesson et al. (2005), linking microsomal clearance data to mouse pharmacokinetic exposure and EAE therapeutic efficacy, provides a validated framework for using this compound as a control in preclinical metabolism studies [1].

BRD1 Bromodomain Chemical Probe Development: Fragment Growth from a Crystallographically Validated Starting Point

N-Methylquinoline-3-carboxamide is a publicly deposited, crystallographically validated fragment hit for the BRD1 bromodomain (PDB: 5POM, 1.54 Å), providing a structurally enabled starting point for structure-based design of selective BRD1 chemical probes [1]. The PanDDA electron density maps allow precise visualization of the ligand binding pose within the acetyl-lysine recognition pocket, and the fragment's low molecular weight (186.21 Da) and minimal substitution pattern leave all quinoline positions (C-4 through C-8) and the amide nitrogen available for systematic fragment growth. Epigenetics-focused medicinal chemistry groups can bypass the fragment screening stage entirely by procuring this compound and directly accessing the deposited crystallographic data for rational, structure-guided elaboration toward potent and selective BRD1 inhibitors [2].

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